Cas no 7437-55-0 (8-Geranyloxypsoralen)

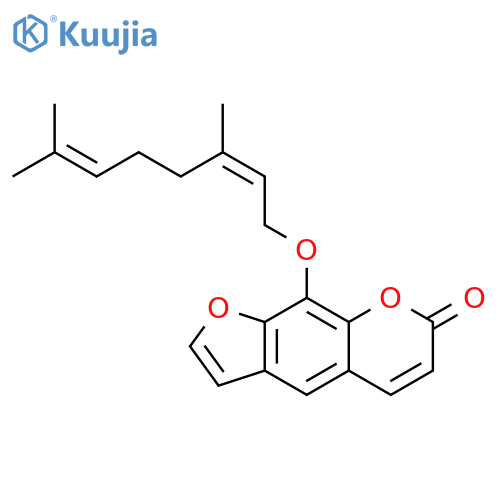

8-Geranyloxypsoralen structure

商品名:8-Geranyloxypsoralen

8-Geranyloxypsoralen 化学的及び物理的性質

名前と識別子

-

- 9-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one

- 8-Geranyloxypsoralen

- 7H-Furo[3,2-g][1]benzopyran-7-one,9-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-

- 8-Geranopsoralen

- 9-((3,7-Dimethylocta-2,6-dien-1-yl)-oxy)-7H-furo[3,2-g]chromen-7-one

- GERANYLOXYPSORALEN, 8- (P)

- 9-[[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one

- [ "" ]

- Xanthotoxol geranyl ether

- 8-Geranyloxy psoralen

- 9-((2E)-3,7-dimethylocta-2,6-dienyloxy)furano[3,2-g]chromen-2-one

- 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one

- 8-Geranoxypsoralen

- 8-geranoxy-psoralen

- 9-Geranyloxypsoralen

- MLS002472920

- 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]fur

- Xanthotoxol geranyl ether;8-geranyloxypsoralen

- CS-0019591

- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3,7-dimethyl-2,6-octadienyl)oxy)-

- 7437-55-0

- CHEMBL1412710

- SMR001397031

- 8-Geranyloxypsoralen, analytical standard

- NCGC00142593-01

- CHEBI:174547

- Q3599893

- 9-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-furo[3,2-g]chromen-2-one

- 71612-25-4

- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-

- DTXSID001315117

- 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]uro[3,2-g]chromen-7-one

- MS-25150

- MFCD03412052

- HMS2268O12

- HY-N2262

- 8-geranyloxypsoralen, AldrichCPR

- BDBM50361381

- NCGC00142593-02

- 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one

- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3,7-dimethyl-2,6-octadienyl)oxy)-, (E)-

- (E)-9-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one

- PD125655

- (E)-9-((3,7-Dimethyl-2,6-octadienyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one

- SOVNCTNQAWWYAQ-OQLLNIDSSA-N

- AKOS016009380

- SCHEMBL4538668

- DA-60606

-

- MDL: MFCD03412052

- インチ: 1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+

- InChIKey: SOVNCTNQAWWYAQ-OQLLNIDSSA-N

- ほほえんだ: O(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C1=C2C(C([H])=C([H])C(=O)O2)=C([H])C2C([H])=C([H])OC1=2

計算された属性

- せいみつぶんしりょう: 338.151809g/mol

- ひょうめんでんか: 0

- XLogP3: 5.3

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 6

- どういたいしつりょう: 338.151809g/mol

- 単一同位体質量: 338.151809g/mol

- 水素結合トポロジー分子極性表面積: 48.7Ų

- 重原子数: 25

- 複雑さ: 570

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 338.4

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 53-54°C

- ふってん: 503.70°C.@760.00mmHg(est)

- フラッシュポイント: 258.4±30.1 °C

- ようかいど: 0.034 mg/L @ 25 °C (est)

- PSA: 52.58000

- LogP: 5.61070

- じょうきあつ: 0.0±1.3 mmHg at 25°C

8-Geranyloxypsoralen 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP0107-10mg |

8-Geranopsoralen |

7437-55-0 | 98% | 10mg |

$136 | 2023-09-19 | |

| TargetMol Chemicals | TN1343-1 mg |

8-Geranyloxypsoralen |

7437-55-0 | 99.87% | 1mg |

¥ 1,777 | 2023-07-11 | |

| MedChemExpress | HY-N2262-1mg |

8-Geranyloxypsoralen |

7437-55-0 | 99.93% | 1mg |

¥1535 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G24690-5mg |

8-Geranyloxypsoralen |

7437-55-0 | ,HPLC≥98% | 5mg |

¥1920.0 | 2023-09-07 | |

| TRC | G367565-1mg |

8-Geranyloxypsoralen |

7437-55-0 | 1mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1343-25 mg |

8-Geranyloxypsoralen |

7437-55-0 | 99.87% | 25mg |

¥9794.00 | 2022-04-26 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0107-20mg |

8-Geranopsoralen |

7437-55-0 | 98% | 20mg |

$220 | 2023-09-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1343-50 mg |

8-Geranyloxypsoralen |

7437-55-0 | 99.87% | 50mg |

¥14691.00 | 2022-04-26 | |

| MedChemExpress | HY-N2262-5mg |

8-Geranyloxypsoralen |

7437-55-0 | 99.93% | 5mg |

¥4030 | 2024-04-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80460-10MG |

8-Geranyloxypsoralen |

7437-55-0 | 10mg |

¥7083.44 | 2025-01-14 |

8-Geranyloxypsoralen 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

7437-55-0 (8-Geranyloxypsoralen) 関連製品

- 298-81-7(Methoxsalen)

- 90-33-5(4-Methylumbelliferone)

- 482-44-0(Imperatorin)

- 144398-34-5(9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one)

- 14348-22-2(Cnidilin)

- 14348-21-1(Cnidicin)

- 2009-24-7(Xanthotoxol)

- 1246819-63-5(8-Methoxy Psoralen-13CD3)

- 205115-73-7(Lansiumarin A)

- 2543-94-4(Phellopterin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7437-55-0)8-Geranyloxypsoralen

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):180.0/254.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:7437-55-0)8-Geranyloxypsoralen

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ